REACTION_SMILES
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[C:13](=[O:14])([O-:15])[O-:16].[CH3:20][N:21]([CH2:22][CH2:23][Cl:24])[CH3:25].[ClH:19].[K+:17].[K+:18].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[cH:7][n:8][nH:9][c:10]2[cH:11][cH:12]1.[O:26]=[CH:27][N:28]([CH3:29])[CH3:30]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[cH:7][n:8][n:9]([CH2:23][CH2:22][N:21]([CH3:20])[CH3:25])[c:10]2[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)CCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc2[nH]ncc2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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CN(C)CCn1ncc2cc([N+](=O)[O-])ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |